5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” involves various methods. For instance, 5-Hydroxymethyl-2-furfurylamine (HMFA) can be synthesized via reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) catalyzed by Ni-based bimetallic catalysts . Another example is the synthesis of 5,5′-Dihydroxymethyl furoin (DHMF) from the benzoin condensation of 5-hydroxymethylfurfural (HMF) .Molecular Structure Analysis
The molecular structure of compounds related to “this compound” can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS). These techniques can provide insights into the molecular structure, morphology, and growth mechanism of these compounds .Chemical Reactions Analysis
The chemical reactions involving compounds related to “this compound” can be complex. For example, the transformation of 5-hydroxymethylfurfural (HMF) can involve several parallel and consecutive reactions, such as over-oxidation, decarboxylation, ring-opening, and cross-polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds related to “this compound” can be influenced by their chemical structure. For instance, the hydroxymethyl group, which is part of the compound, has a molar mass of 31.034 g·mol−1 and a standard enthalpy of formation (ΔfH⦵298) of −9 kJ/mol .Scientific Research Applications
Synthesis and Structural Analysis
- C-Alkyl derivatives of Meldrum's acids, including 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, are used as building blocks in organic synthesis due to their high acidity and unique molecular conformations. Their synthesis and characterization have been explored, revealing variations in molecular and crystal structures based on different substituents (Mierina, Mishnev, & Jure, 2015).
- The compound has been involved in studies focusing on crystal structure analysis, providing insights into molecular arrangements and interactions influenced by various substituents (Stepina, Stepanovs, Mierina, & Jure, 2015).
Organic Synthesis
- It serves as a key component in the synthesis of various organic compounds. For instance, a procedure for the synthesis of 5-arylmethylene derivatives in aqueous media has been developed, highlighting its versatility and potential for eco-friendly applications (Jin, Zhao, Li, Zhao, & Li, 2006).
- The compound has been used in the synthesis and study of arylmethyl Meldrum's acids, which are attractive for their acidic properties and potential in organic reactions (Ungureanu, Buica, Razus, Bîrzan, & Giol, 2011).
Crystallography and Molecular Modeling
- Studies have focused on its crystal and molecular structures, comparing them with other derivatives to understand conformational behavior and packing patterns (Coppernolle, Declercq, Dereppe, Germain, & Meerssche, 2010).
- The compound's molecular geometry and intermolecular interactions have been analyzed using X-ray diffraction and theoretical calculations, offering valuable data for the design of new materials and pharmaceuticals (Dey, Ghosh, Ghosh, & Mukherjee, 2015).
Reactions and Mechanistic Studies
- It has been used to explore the dichotomy in ring-opening reactions with cyclic secondary amines, contributing to the understanding of reaction mechanisms in organic chemistry (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
- Research on the rearrangement of acyloxycarbenes to 1,2-diones involving this compound has provided insights into reaction pathways and stability of intermediates (Brown, Browne, & Eastwood, 1983).
Additional Applications
- It has been involved in the study of Knoevenagel condensation, DPPH radical scavenging activity, and cytotoxicity, demonstrating its potential in pharmaceutical and material science research (Kumar, Prabhu, & Bhuvanesh, 2014).
- The compound has been used in the synthesis of novel derivatives, such as pyridinediones, which highlights its applicability in developing new chemical entities (Rubinov, Zheldakova, & Rubinova, 2004).
Safety and Hazards
The safety data sheet for 5-(Hydroxymethyl)furfural, a compound related to “5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione”, indicates that it is a combustible liquid that can cause skin and eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
5-(hydroxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELRMBDZSMPFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CO)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456523 | |
Record name | 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15568-87-3 | |
Record name | 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper mentions condensation products of 1,2-diamines and hydroxymethylene malonic acid ester forming chelates with Cu(II) and Ni(II). Can you elaborate on how the introduction of coordinated ester groups, as opposed to acetyl or benzoyl oxygen, affects the properties of these metal complexes?
A1: The research demonstrates that replacing acetyl or benzoyl oxygen with coordinated ester groups in these chelates leads to a decrease in ligand field strength []. This observation suggests that the nature of the coordinating group significantly influences the electronic environment around the metal center. The weaker ligand field strength with coordinated ester groups could potentially impact the stability, reactivity, and magnetic properties of the resulting complexes. Further investigation into these specific effects would be needed to fully understand the implications of this structural change.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.